molecular formula C12H14BrNO3 B15091530 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene

4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene

Cat. No.: B15091530
M. Wt: 300.15 g/mol
InChI Key: XHNRWANHCJNEFY-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene is an organic compound characterized by a bromine atom at the 4-position, a cyclohexyloxy group at the 2-position, and a nitro group at the 1-position on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and etherification, followed by purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired outcome.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-substituted derivatives.

    Reduction: 4-Bromo-2-(cyclohexyloxy)-1-aminobenzene.

    Oxidation: Products vary based on the extent of oxidation and specific conditions.

Scientific Research Applications

4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine and cyclohexyloxy groups can influence the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(cyclohexyloxy)-1-nitrobenzene is unique due to the combination of its bromine, cyclohexyloxy, and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

4-bromo-2-cyclohexyloxy-1-nitrobenzene

InChI

InChI=1S/C12H14BrNO3/c13-9-6-7-11(14(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2

InChI Key

XHNRWANHCJNEFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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